8-Allyl-3-(4-benzoyl-piperazine-1-carbonyl)-chromen-2-one

Description

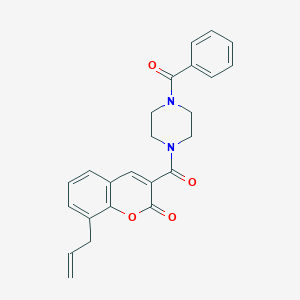

8-Allyl-3-(4-benzoyl-piperazine-1-carbonyl)-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted at position 8 with an allyl group and at position 3 with a 4-benzoyl-piperazine-1-carbonyl moiety. This compound belongs to the coumarin family, known for diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects.

Synthetic pathways for analogous compounds involve coupling reactions, such as the diazonium salt method (e.g., 4-hydroxycoumarin derivatives in anti-HIV agents ) or nucleophilic substitutions (e.g., 8-allyl-3-tetrazolyl chromones for antiallergic applications ).

Properties

IUPAC Name |

3-(4-benzoylpiperazine-1-carbonyl)-8-prop-2-enylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c1-2-7-17-10-6-11-19-16-20(24(29)30-21(17)19)23(28)26-14-12-25(13-15-26)22(27)18-8-4-3-5-9-18/h2-6,8-11,16H,1,7,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAXAMSYZZUKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Allyl-3-(4-benzoyl-piperazine-1-carbonyl)-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.

Introduction of the allyl group: The allyl group can be introduced via an allylation reaction using an allyl halide and a suitable base.

Attachment of the benzoyl-piperazine moiety: This step involves the acylation of piperazine with benzoyl chloride, followed by coupling with the chromen-2-one core using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-Allyl-3-(4-benzoyl-piperazine-1-carbonyl)-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The benzoyl-piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) for epoxidation.

Reduction: Sodium borohydride or lithium aluminum hydride for reducing carbonyl groups.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield an epoxide, while reduction of the carbonyl groups may yield the corresponding alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that derivatives of chromones, including 8-Allyl-3-(4-benzoyl-piperazine-1-carbonyl)-chromen-2-one, have shown potential in inhibiting cancer cell proliferation. Studies suggest that these compounds can modulate pathways involved in cancer progression, particularly through the inhibition of key enzymes like pyruvate kinase M2 (PKM2) .

- Antioxidant Properties : The antioxidant activity of chromone derivatives has been documented, with some studies reporting significant free radical scavenging abilities. This property is critical for developing therapeutic agents aimed at oxidative stress-related diseases .

- Neuropharmacological Effects : Compounds containing piperazine rings are known for their neuroactive properties. The integration of piperazine with chromone structures may enhance neuroprotective effects and provide benefits in treating neurodegenerative conditions .

Pharmacological Studies

In vitro and In vivo Studies : Various studies have evaluated the pharmacological effects of this compound through both in vitro assays and in vivo models. These studies typically assess cytotoxicity against cancer cell lines and evaluate the compound's safety profile .

Case Studies

- Cancer Research : A study conducted on the effects of chromone derivatives on human cancer cell lines indicated that this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .

- Neuroprotective Studies : In animal models, this compound demonstrated protective effects against neurotoxicity induced by various agents, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's .

Mechanism of Action

The mechanism of action of 8-Allyl-3-(4-benzoyl-piperazine-1-carbonyl)-chromen-2-one would depend on its specific biological target. Generally, compounds with a chromen-2-one core can interact with various enzymes and receptors, modulating their activity. The benzoyl-piperazine moiety may enhance binding affinity to certain proteins, while the allyl group could influence the compound’s reactivity and metabolic stability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Key Observations:

Substituent Position and Activity: Position 3: The 4-benzoyl-piperazine group in the target compound contrasts with oxadiazole (anti-HIV ) or tetrazole (antiallergic ) substituents. Position 8: Allyl substitution (target compound) vs. phenyl () or hydroxy groups () alters lipophilicity. Allyl’s electron-rich nature may enhance radical scavenging or metabolic stability.

The benzoyl-piperazine group introduces hydrogen-bond donors/acceptors, improving target specificity but possibly reducing blood-brain barrier penetration.

Mechanistic Insights :

- Piperazine-containing compounds (e.g., ) often interact with neurotransmitter receptors, but the benzoyl addition in the target compound may redirect activity toward epigenetic or enzymatic targets, as seen in PSF complex disruption by ’s coumarin .

Biological Activity

8-Allyl-3-(4-benzoyl-piperazine-1-carbonyl)-chromen-2-one is a synthetic compound belonging to the chromen-2-one class, known for its diverse biological activities. This compound combines an allyl group, a benzoyl-piperazine moiety, and a chromen-2-one core, suggesting potential pharmacological properties that merit detailed investigation.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

The synthesis typically involves multi-step organic reactions:

- Formation of the Chromen-2-One Core : Achieved through condensation reactions.

- Introduction of the Allyl Group : Via allylation reactions with suitable bases.

- Attachment of the Benzoyl-Piperazine Moiety : Involves acylation followed by coupling with the chromen core using coupling reagents like EDCI.

The biological activity of this compound is likely mediated through interactions with various enzymes and receptors. The chromen-2-one core may modulate enzyme activity, while the benzoyl-piperazine moiety could enhance binding affinity to specific proteins. The allyl group may influence metabolic stability and reactivity, contributing to its pharmacological effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antiviral Activity

Studies have shown that derivatives containing heterocycles, including piperazines, possess significant antiviral properties. For example, certain piperazine derivatives demonstrated effective inhibition against viral replication in cell lines at low micromolar concentrations .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Compounds with similar chromen-2-one structures have been reported to exhibit antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) often in the low micromolar range .

Antifilarial Activity

Preliminary studies on related benzopyrones have indicated promising macrofilaricidal and microfilaricidal actions. The combination of piperazine and chromen frameworks may enhance efficacy against filarial infections, warranting further exploration in this area .

Case Studies

- Antiviral Screening : A study evaluated various piperazine derivatives for their ability to inhibit viral replication in MT-4 cells. Compounds similar to this compound showed promising EC50 values ranging from 130 μM to 263 μM, indicating significant antiviral potential .

- Antimicrobial Testing : In another study, derivatives were screened against several bacterial strains using the agar diffusion method. Compounds containing similar structures exhibited inhibition zones ranging from 12 mm to 28 mm against various strains, suggesting robust antimicrobial activity .

Data Summary Table

| Biological Activity | Test Methodology | Results (EC50/MIC) |

|---|---|---|

| Antiviral | MT-4 cell line | EC50: 130 - 263 μM |

| Antimicrobial | Agar diffusion method | IZ: 12 - 28 mm |

| Antifilarial | In vitro assays | Promising macrofilaricidal activity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.